molecular formula C10H10BNO2 B2614642 (4-Cyano-3-cyclopropylphenyl)boronic acid CAS No. 2225155-11-1

(4-Cyano-3-cyclopropylphenyl)boronic acid

Cat. No.: B2614642
CAS No.: 2225155-11-1
M. Wt: 187.01
InChI Key: STNXVYNJBSXPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Cyano-3-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C10H10BNO2. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a cyano group and a cyclopropyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

The primary target of the compound (4-Cyano-3-cyclopropylphenyl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied carbon–carbon bond-forming reaction .

Mode of Action

The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to the transition metal catalyst .

Biochemical Pathways

The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of many organic compounds .

Pharmacokinetics

It is known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of many organic compounds, including pharmaceuticals and materials for various industries .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a key role, is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed in a variety of environments, making this compound a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyano-3-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-cyano-3-cyclopropylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Cyanophenylboronic acid
  • 3-Cyclopropylphenylboronic acid

Comparison: (4-Cyano-3-cyclopropylphenyl)boronic acid is unique due to the presence of both a cyano group and a cyclopropyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly useful in specific cross-coupling reactions and biological applications. Compared to phenylboronic acid, the cyano and cyclopropyl substituents enhance its reactivity and selectivity in certain reactions .

Properties

IUPAC Name

(4-cyano-3-cyclopropylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c12-6-8-3-4-9(11(13)14)5-10(8)7-1-2-7/h3-5,7,13-14H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNXVYNJBSXPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C#N)C2CC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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